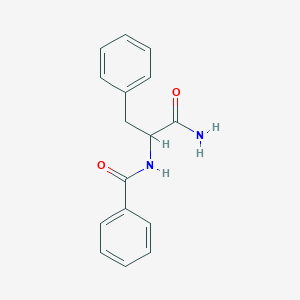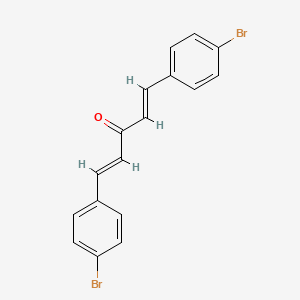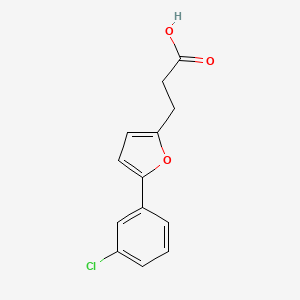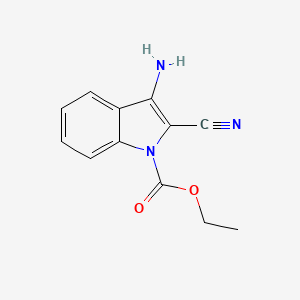
3',5'-Dichlorodecananilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,5’-Dichlorodecananilide: is an organic compound with the molecular formula C16H23Cl2NO and a molecular weight of 316.274 g/mol It is a chlorinated anilide, which means it contains a benzene ring bonded to an amide group, with chlorine atoms substituted at the 3’ and 5’ positions of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Dichlorodecananilide typically involves the chlorination of decananilide. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the 3’ and 5’ positions. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods: Industrial production of 3’,5’-Dichlorodecananilide may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
Analyse Des Réactions Chimiques
Types of Reactions: 3’,5’-Dichlorodecananilide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of various substituted anilides.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Applications De Recherche Scientifique
Chemistry: 3’,5’-Dichlorodecananilide is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties .
Medicine: Research is ongoing to explore the potential therapeutic applications of 3’,5’-Dichlorodecananilide and its derivatives in treating various diseases .
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals .
Mécanisme D'action
The mechanism of action of 3’,5’-Dichlorodecananilide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The pathways involved may include oxidative stress response and apoptosis .
Comparaison Avec Des Composés Similaires
- 3’,4’-Dichlorodecananilide
- 2’,4’,5’-Trichlorodecananilide
- 3-Bromo-3’,4’-Dichlorobenzanilide
Comparison: 3’,5’-Dichlorodecananilide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3’,4’-Dichlorodecananilide, it may exhibit different reactivity and biological activity due to the position of the chlorine atoms. The trichlorinated analog, 2’,4’,5’-Trichlorodecananilide, may have enhanced stability and different solubility characteristics .
Propriétés
Numéro CAS |
86886-48-8 |
|---|---|
Formule moléculaire |
C16H23Cl2NO |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
N-(3,5-dichlorophenyl)decanamide |
InChI |
InChI=1S/C16H23Cl2NO/c1-2-3-4-5-6-7-8-9-16(20)19-15-11-13(17)10-14(18)12-15/h10-12H,2-9H2,1H3,(H,19,20) |
Clé InChI |
VZTNAZHGRCUTJO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)NC1=CC(=CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10a-Hydroxydecahydrobenzo[8]annulen-5(1h)-one](/img/structure/B11943168.png)

![Ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]amino}benzoate](/img/structure/B11943176.png)
![7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione](/img/structure/B11943196.png)


![(2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone](/img/structure/B11943206.png)







